molecular formula C37H26N2O8 B8206857 5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate

5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate

Cat. No.: B8206857
M. Wt: 626.6 g/mol
InChI Key: UQQWUXKLZVVNDR-ONEGZZNKSA-N
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Description

5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydroxyl functionalities, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Amination: Formation of amide bonds through reactions with amines.

    Styryl Formation: Incorporation of styryl groups via condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification: Techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Employed in biochemical assays and imaging techniques.

    Industry: Utilized in the production of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and cellular structures.

    Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]fluorescein Monohydrate
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines.

Properties

IUPAC Name

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O8/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34/h3-19,40H,1-2H3,(H,38,42)(H,43,44)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQWUXKLZVVNDR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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